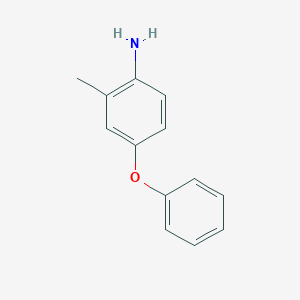

2-Methyl-4-Phenoxyanilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-phenoxyaniline is an organic compound with the molecular formula C13H13NO. It is a colorless to pale yellow solid that exhibits properties of both aniline and phenol. This compound is used in various chemical processes and has significant applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 185.22 g/mol

- CAS Number : 139-59-3

- Physical State : Solid at room temperature

Chemistry

2-Methyl-4-phenoxyaniline is primarily used as an intermediate in organic synthesis. It plays a crucial role in the production of:

- Dyes and Pigments : Utilized in the formulation of various colorants due to its ability to form stable complexes.

- Pharmaceuticals : Acts as a precursor for synthesizing biologically active compounds.

Biology

The compound exhibits potential biological activities, which are being actively researched:

- Antimicrobial Properties : Studies have indicated that derivatives of 2-methyl-4-phenoxyaniline possess significant antimicrobial activity against various pathogens.

- Neuroprotective Effects : Research has shown that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Medicine

In the medical field, 2-methyl-4-phenoxyaniline is being investigated for:

- Therapeutic Applications : Its derivatives have been explored for their potential in treating conditions such as cancer and neurodegenerative diseases due to their ability to modulate apoptotic pathways and inhibit cell proliferation .

- Drug Development : Ongoing research aims to develop new drugs based on the compound's structural properties and biological activities.

Table 1: Comparison of Biological Activities of 2-Methyl-4-phenoxyaniline Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-Methyl-4-phenoxyaniline | Antimicrobial | 15.5 | |

| N-acyl Derivative | Neuroprotective | 12.0 | |

| Phenoxyindole Derivative | Anti-Aβ Aggregation | 11.09 |

Neuroprotective Properties Study

A study published in PMC examined the neuroprotective effects of various phenoxyaniline derivatives on neuronal cells subjected to oxidative stress. Results indicated that certain derivatives significantly reduced cell death compared to controls, suggesting their potential use in treating neurodegenerative diseases .

Anticancer Activity Investigation

Research involving phenoxyaniline-based macroinitiators demonstrated effective inhibition of prostate adenocarcinoma and lung cancer cell lines through apoptosis induction. The study highlighted the efficacy of these compounds in targeting cancer cells while sparing normal cells, indicating their therapeutic promise .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as diafenthiuron, target the mitochondrial atpase complex .

Mode of Action

2-Methyl-4-phenoxyaniline, like diafenthiuron, may be transformed into a highly reactive metabolite. This metabolite covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (ATPase) complex . This binding inhibits ATP production, leading to the death of the organism.

Biochemical Pathways

The inhibition of atp production suggests that it may disrupt energy metabolism within the cell .

Pharmacokinetics

Similar compounds have been shown to have poor water solubility, which could affect their bioavailability .

Result of Action

The primary result of 2-Methyl-4-phenoxyaniline’s action is the inhibition of ATP production. This can lead to cell death, as ATP is essential for many cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitro-5-phenoxytoluene with reducing agents to yield 2-Methyl-4-phenoxyaniline . Another method includes the reaction of 2-amino-4-methylphenol with phenol under suitable conditions .

Industrial Production Methods: In industrial settings, the synthesis of 2-Methyl-4-phenoxyaniline often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of quaternary ammonium salts as catalysts can reduce the reaction temperature and improve the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Nitro and halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2-Phenoxyaniline

- 4-Methyl-2-phenoxyaniline

- 2,6-Diisopropyl-4-phenoxyaniline

Comparison: 2-Methyl-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Phenoxyaniline, it has an additional methyl group that can influence its reactivity and interactions. Similarly, 4-Methyl-2-phenoxyaniline has a different substitution pattern, affecting its chemical behavior .

Biologische Aktivität

2-Methyl-4-phenoxyaniline is a compound of significant interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

2-Methyl-4-phenoxyaniline, also known as 4-phenoxy-2-methylaniline, has the following chemical structure:

- Chemical Formula : C13H13N

- Molecular Weight : 199.25 g/mol

The compound features a phenoxy group that is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of 2-Methyl-4-phenoxyaniline primarily involves its interaction with specific molecular targets such as enzymes and receptors. The phenoxy group enhances binding affinity to these targets, modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism .

- Antimicrobial Activity : Studies indicate potential antimicrobial effects against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of 2-Methyl-4-phenoxyaniline and its derivatives. The Minimum Inhibitory Concentrations (MICs) against various pathogens are summarized in the table below:

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| 2-Methyl-4-phenoxyaniline | ≤16 | Mycobacterium tuberculosis |

| N-(4-phenoxyphenyl)benzenesulfonamide | ≤10 | Various bacterial strains |

| Halogenated phenoxyanilines | ≤0.25 | Mycobacterium tuberculosis |

These results demonstrate that modifications to the phenoxy group can significantly enhance antimicrobial activity.

Case Studies

- Inhibition of Cytochrome P450 Enzymes :

- Nonsteroidal Progesterone Receptor Antagonists :

Eigenschaften

IUPAC Name |

2-methyl-4-phenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXZCYZBCSAIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-16-3 |

Source

|

| Record name | 2-methyl-4-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.